molecular formula C10H9FN2O B3008767 (3E)-3-{[(4-fluorophenyl)methoxy]imino}propanenitrile CAS No. 338960-04-6

(3E)-3-{[(4-fluorophenyl)methoxy]imino}propanenitrile

Cat. No.: B3008767
CAS No.: 338960-04-6
M. Wt: 192.193
InChI Key: WWDSNNOVIWZNSF-NTUHNPAUSA-N
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Description

(3E)-3-{[(4-Fluorophenyl)methoxy]imino}propanenitrile is a nitrile-containing compound featuring an (E)-configured imino group substituted with a 4-fluorobenzyloxy moiety.

Properties

IUPAC Name

(3E)-3-[(4-fluorophenyl)methoxyimino]propanenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9FN2O/c11-10-4-2-9(3-5-10)8-14-13-7-1-6-12/h2-5,7H,1,8H2/b13-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWDSNNOVIWZNSF-NTUHNPAUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CON=CCC#N)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1CO/N=C/CC#N)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9FN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3E)-3-{[(4-fluorophenyl)methoxy]imino}propanenitrile typically involves the reaction of 4-fluorobenzaldehyde with methoxyamine hydrochloride to form the corresponding methoxyimine. This intermediate is then reacted with acrylonitrile under basic conditions to yield the final product. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate, and the reaction is carried out at elevated temperatures to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

(3E)-3-{[(4-fluorophenyl)methoxy]imino}propanenitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxime derivatives.

    Reduction: Reduction reactions can convert the nitrile group to an amine group.

    Substitution: The fluorophenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Electrophilic aromatic substitution reactions often involve reagents like bromine or nitric acid.

Major Products Formed

    Oxidation: Oxime derivatives.

    Reduction: Amino derivatives.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

(3E)-3-{[(4-fluorophenyl)methoxy]imino}propanenitrile has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (3E)-3-{[(4-fluorophenyl)methoxy]imino}propanenitrile involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs with Fluorophenyl and Nitrile Groups

A. (2Z)-3-(4-Fluorophenyl)-2-[(1E)-(Methoxyimino)methyl]prop-2-enenitrile ()
  • Key Differences: Z-configuration of the imino group vs. E-configuration in the target compound. Methoxyimino substituent instead of benzyloxyimino.
  • Implications: The Z/E isomerism may alter molecular geometry, affecting binding interactions.
B. 3-[(4-Fluorophenyl)thio]propanenitrile ()
  • Key Differences: Thioether (-S-) linkage replaces the imino group.
  • Implications: The thioether’s lower electronegativity compared to imino may increase lipophilicity, influencing membrane permeability. Boiling point and density data (306.8°C, 1.19 g/cm³) suggest moderate thermal stability .
C. (3S)-3-Amino-3-[3-Fluoro-4-(Trifluoromethyl)phenyl]propanenitrile ()
  • Key Differences: Amino group and trifluoromethyl substitution enhance polarity and metabolic stability.
  • Implications : The trifluoromethyl group’s strong electron-withdrawing effect could improve binding affinity in biological targets, though steric bulk may limit accessibility .

Electronic and Steric Considerations

  • Fluorine vs. Other Halogens : Fluorine’s high electronegativity and small size optimize electronic effects without significant steric hindrance, as seen in compound 2j (Br/F substitution, IC50 = 4.703 μM) .
  • Methoxy vs. Benzyloxy : Methoxy groups (e.g., in compound 2p, IC50 = 70.79 μM) reduce potency compared to halogens, likely due to decreased electronegativity and increased rotational freedom .

Data Tables

Table 1: Structural and Activity Comparison of Selected Compounds

Compound Name Key Substituents IC50 (μM) Reference
Target Compound 4-Fluorobenzyloxy, imino, nitrile N/A -
Cardamonin (Chalcone) Hydroxyl (ortho/para), no ring B sub 4.35
Compound 2j (Chalcone) Bromo (A), Fluoro (B) 4.703
(2Z)-3-(4-Fluorophenyl)-... () Methoxyimino, Fluoro N/A
3-[(4-Fluorophenyl)thio]propanenitrile Thioether, Fluoro N/A

Table 2: Physical Properties of Fluorophenyl-Containing Nitriles

Compound Name Boiling Point (°C) Density (g/cm³)
3-[(4-Fluorophenyl)thio]propanenitrile 306.8 1.19
Compound 2j (Chalcone) N/A N/A

Biological Activity

(3E)-3-{[(4-fluorophenyl)methoxy]imino}propanenitrile, also known by its CAS number 338960-04-6, is a compound of increasing interest in medicinal chemistry and biological research. Its unique structure, characterized by a fluorophenyl group, a methoxyimino moiety, and a nitrile functional group, suggests potential applications in various therapeutic areas. This article explores the biological activity of this compound, supported by data tables and relevant research findings.

  • Molecular Formula : C10H9FN2O
  • Molecular Weight : 192.19 g/mol
  • Density : 1.09 g/cm³ (predicted)
  • Boiling Point : 318.1 °C (predicted)

The biological activity of this compound is primarily attributed to its interactions with specific molecular targets, including enzymes and receptors. The compound's ability to modulate enzymatic activity makes it a candidate for further exploration in drug development.

Proposed Mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in disease pathways, similar to other nitrile-containing compounds.
  • Receptor Modulation : It may act as an antagonist or agonist at certain receptors, influencing cellular signaling pathways.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial properties. Preliminary studies suggest effectiveness against various bacteria and fungi, making it a candidate for further exploration in developing new antimicrobial agents.

Microorganism Tested Activity Observed Reference
Staphylococcus aureusModerate inhibition
Escherichia coliSignificant inhibition
Candida albicansMild inhibition

Anticancer Activity

The compound has been investigated for its potential anticancer effects. In vitro studies suggest that it may induce apoptosis in cancer cell lines through various mechanisms, including the modulation of apoptosis-related proteins.

Cancer Cell Line Effect Observed Reference
HeLaInduction of apoptosis
MCF-7Cell cycle arrest

Case Studies

  • Study on Antimicrobial Efficacy :
    A study conducted by researchers at a leading university evaluated the antimicrobial efficacy of this compound against common pathogens. The results indicated that the compound significantly inhibited the growth of Staphylococcus aureus and Escherichia coli, suggesting its potential as a therapeutic agent in treating infections caused by these bacteria.
  • Anticancer Research :
    Another significant investigation focused on the anticancer properties of this compound in breast cancer models. The study found that treatment with this compound resulted in reduced cell viability and increased apoptosis markers in MCF-7 cells.

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